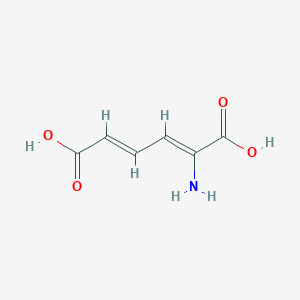
2-Aminomuconic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-aminomuconic acid is the 2-amino derivative of muconic acid. It has a role as a mouse metabolite. It derives from a muconic acid. It is a conjugate acid of a 2-aminomuconate(2-) and a 2-ammoniomuconate(1-).
科学的研究の応用
Bioproduction of Muconic Acid
Muconic acid, closely related to 2-aminomuconic acid, is a valuable platform chemical for producing polymers like nylon and PET. In yeast Saccharomyces cerevisiae, efforts to increase muconic acid production have been made using adaptive laboratory evolution and metabolic engineering. This approach led to a significant increase in muconic acid production, setting a record in S. cerevisiae for a shikimate pathway derivative (Leavitt et al., 2017).
Enzymatic Activity of this compound Dehydrogenase
The bacterium Pseudomonas sp. AP–3 metabolizes 2-aminophenol using enzymes including this compound dehydrogenase (AmnC). The crystal structure of AmnC revealed its homotetrameric assembly essential for its enzymatic activity and NAD+ binding. This understanding is crucial for utilizing AmnC in biodegradation or biosynthesis pathways (Shi et al., 2021).
Plant Biostimulants
This compound, as a derivative of amino acids, can be associated with the application of plant biostimulants, which include amino acids and other compounds. These biostimulants enhance plant growth, nutrient uptake, and stress tolerance (Calvo, Nelson, & Kloepper, 2014).
Nucleic Acid Scaffolding
This compound derivatives, such as 2'-amino-locked nucleic acids (LNAs), have been used to create nucleic acid scaffolds. These modified nucleotides are utilized in sensing DNA and RNA targets, and in therapeutic applications due to their high affinity and specificity (Astakhova & Wengel, 2014).
特性
分子式 |
C6H7NO4 |
|---|---|
分子量 |
157.12 g/mol |
IUPAC名 |
(2Z,4E)-2-aminohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H7NO4/c7-4(6(10)11)2-1-3-5(8)9/h1-3H,7H2,(H,8,9)(H,10,11)/b3-1+,4-2- |
InChIキー |
ZRHONLCTYUYMIQ-TZFCGSKZSA-N |
異性体SMILES |
C(=C/C(=O)O)\C=C(\C(=O)O)/N |
SMILES |
C(=CC(=O)O)C=C(C(=O)O)N |
正規SMILES |
C(=CC(=O)O)C=C(C(=O)O)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


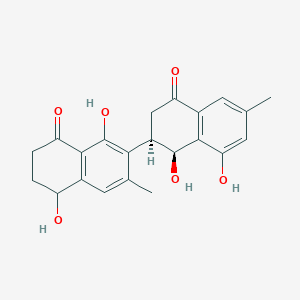

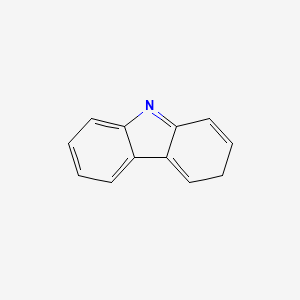
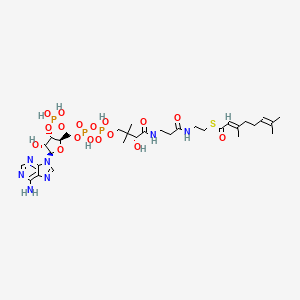


![1-S-[2-(1-sulfo-1H-indol-3-yl)-N-(sulfonatooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241633.png)
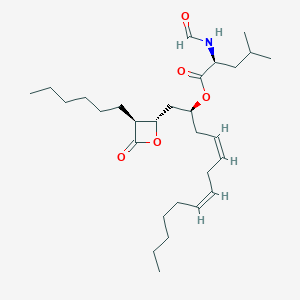
![(3S)-3-(2-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-2-oxo-4-(trifluoromethyl)indole-6-carboxamide](/img/structure/B1241641.png)
![N,N'-Bis[3-(ethylamino)propyl]-1,4-cyclohexanediamine](/img/structure/B1241642.png)
![{(S)-7-[(1H-Benzoimidazol-2-ylmethyl)-methyl-carbamoyl]-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl}-acetic acid](/img/structure/B1241643.png)
![[(1S,4S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl] furan-2-carboxylate](/img/structure/B1241644.png)
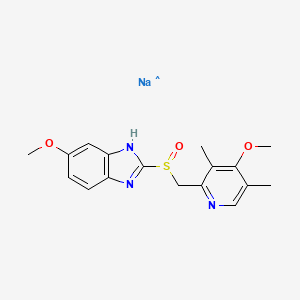
![3-[6-[[Cyclohexylmethyl(hydroxy)phosphoryl]methyl]morpholin-3-yl]benzoic acid](/img/structure/B1241646.png)
